

# Spectral Analysis of 3-(2-Methylphenyl)propionic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3-(2-Methylphenyl)propionic acid

Cat. No.: B181665

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This technical guide provides a comprehensive overview of the spectral data for **3-(2-Methylphenyl)propionic acid**, a key molecule in various research and development applications. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Executive Summary

**3-(2-Methylphenyl)propionic acid** ( $C_{10}H_{12}O_2$ ) is a carboxylic acid derivative with significant interest in chemical synthesis and pharmaceutical research. A thorough understanding of its spectral characteristics is fundamental for its identification, characterization, and quality control. This guide presents a consolidated summary of its  $^1H$  NMR,  $^{13}C$  NMR, IR, and mass spectral data, supported by detailed experimental protocols and a visual workflow for spectral analysis.

## Spectral Data Summary

The following tables summarize the key spectral data for **3-(2-Methylphenyl)propionic acid**.

### Table 1: $^1H$ NMR Spectral Data

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity    | Integration | Assignment   |
|------------------------------------|-----------------|-------------|--|
| ~11-12                             | Singlet (broad) | 1H          | -COOH  |
| ~7.1-7.2                           | Multiplet       | 4H          | Aromatic protons<br>(C <sub>6</sub> H <sub>4</sub> ) |
| ~2.9                               | Triplet         | 2H          | -CH <sub>2</sub> - (alpha to<br>aromatic ring)       |
| ~2.6                               | Triplet         | 2H          | -CH <sub>2</sub> - (alpha to<br>carboxyl group)      |
| ~2.3                               | Singlet         | 3H          | -CH <sub>3</sub>                                     |

**Table 2: <sup>13</sup>C NMR Spectral Data**

| Chemical Shift ( $\delta$ ) ppm | Assignment                                      |
|---------------------------------|---|
| ~179                            | -COOH   |
| ~138                            | Quaternary aromatic carbon (C-CH <sub>3</sub> ) |
| ~136                            | Quaternary aromatic carbon (C-CH <sub>2</sub> ) |
| ~130                            | Aromatic CH                                     |
| ~126                            | Aromatic CH                                     |
| ~126                            | Aromatic CH                                     |
| ~125                            | Aromatic CH                                     |
| ~34                             | -CH <sub>2</sub> - (alpha to carboxyl group)    |
| ~29                             | -CH <sub>2</sub> - (alpha to aromatic ring)     |
| ~19                             | -CH <sub>3</sub>                                |

**Table 3: IR Spectral Data**

| Wavenumber (cm <sup>-1</sup> ) | Description of Vibration       | Functional Group |
|--------------------------------|--------------------------------|------------------|
| 2500-3300 (broad)              | O-H stretch                    | Carboxylic Acid  |
| ~2930, 2860                    | C-H stretch (aliphatic)        | Alkyl            |
| ~1700                          | C=O stretch                    | Carboxylic Acid  |
| ~1600, 1490                    | C=C stretch                    | Aromatic Ring    |
| ~1410                          | O-H bend                       | Carboxylic Acid  |
| ~1290                          | C-O stretch                    | Carboxylic Acid  |
| ~740                           | C-H bend (ortho-disubstituted) | Aromatic Ring    |

**Table 4: Mass Spectrometry Data (Electron Ionization)**

| m/z | Proposed Fragment  |
|-----|--|
| 164 | [M] <sup>+</sup> (Molecular Ion)   |
| 149 | [M - CH <sub>3</sub> ] <sup>+</sup>                                      |
| 119 | [M - COOH] <sup>+</sup>  |
| 105 | [C <sub>8</sub> H <sub>9</sub> ] <sup>+</sup> (Tropylium ion derivative) |
| 91  | [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)            |

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a solid organic compound such as **3-(2-Methylphenyl)propionic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **3-(2-Methylphenyl)propionic acid** is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ( $\delta$  0.00 ppm), although modern spectrometers can reference the residual solvent peak.

- $^1\text{H}$  NMR Acquisition: The  $^1\text{H}$  NMR spectrum is acquired on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: The  $^{13}\text{C}$  NMR spectrum is acquired on the same instrument, typically operating at 75, 100, or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

## Fourier-Transform Infrared (FTIR) Spectroscopy

The infrared spectrum can be obtained using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

- ATR Method:
  - A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
  - Pressure is applied to ensure good contact between the sample and the crystal.
  - The IR spectrum is recorded, typically by co-adding 16-32 scans at a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal is recorded beforehand and automatically subtracted.
- KBr Pellet Method:
  - Approximately 1-2 mg of the sample is finely ground with ~100-200 mg of dry KBr powder in an agate mortar and pestle.
  - The mixture is compressed in a die under high pressure to form a transparent or translucent pellet.
  - The pellet is placed in the sample holder of the FTIR spectrometer and the spectrum is recorded. A background spectrum is typically run on the empty sample compartment.

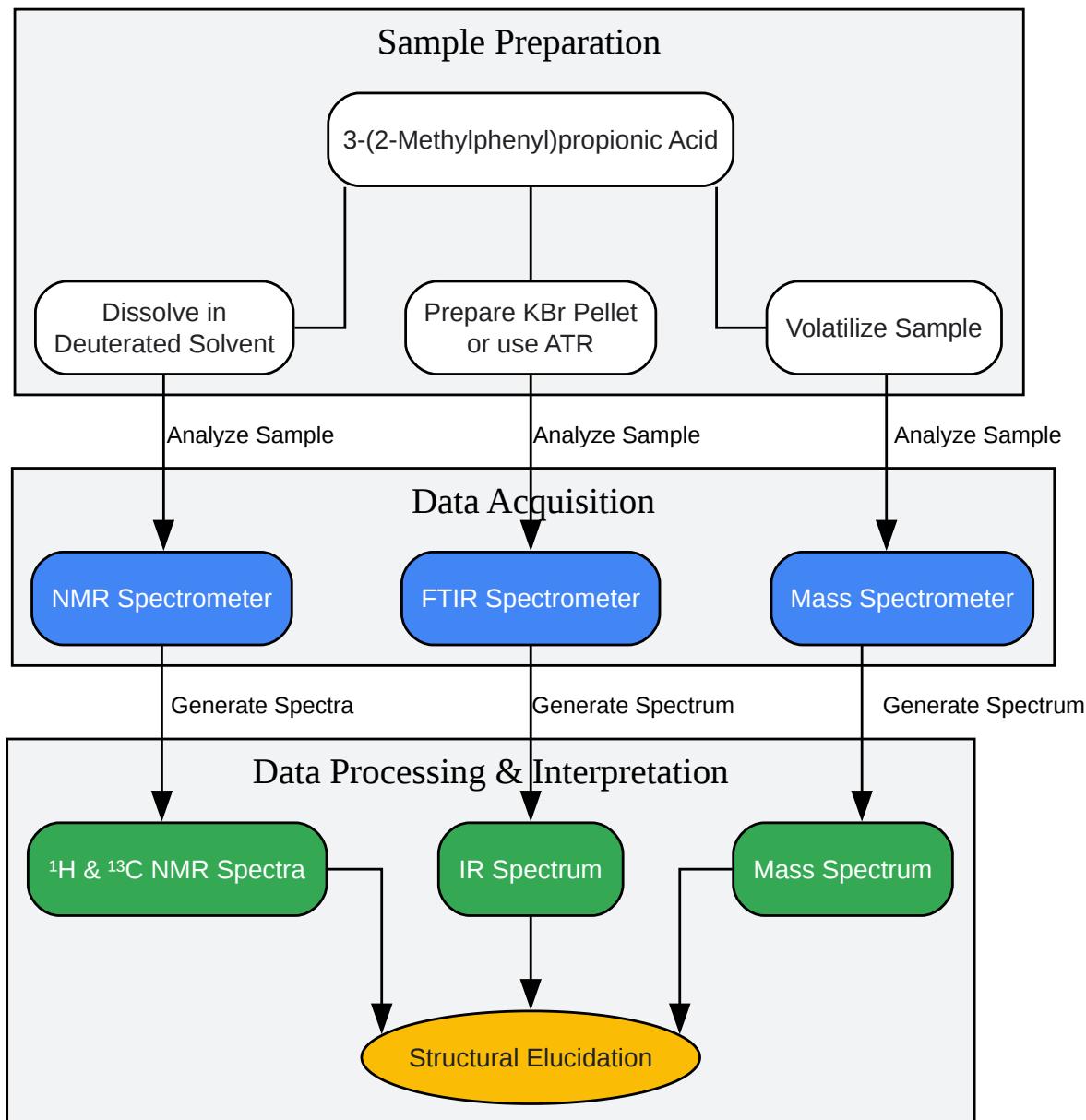
## Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass analysis of small, volatile organic molecules.

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is heated to ensure volatilization.
- **Ionization:** In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.
- **Mass Analysis:** The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative ion abundance versus  $m/z$ .

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-(2-Methylphenyl)propionic acid**.



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Caption: Workflow for the spectroscopic analysis of **3-(2-Methylphenyl)propionic acid**.

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